1H-Pyrazole-3-carbaldehyde is an organic compound characterized by the presence of a pyrazole ring with an aldehyde functional group at the 3-position. Its molecular formula is , with a molecular weight of approximately 96.09 g/mol. The compound is known for its reactivity due to the aldehyde group, which can participate in various
Research indicates that 1H-pyrazole-3-carbaldehyde and its derivatives exhibit a range of biological activities, including:
Several methods are employed to synthesize 1H-pyrazole-3-carbaldehyde:
1H-Pyrazole-3-carbaldehyde is utilized in various fields:
Interaction studies involving 1H-pyrazole-3-carbaldehyde focus on its binding affinity with various biological targets. For instance:
Several compounds share structural similarities with 1H-pyrazole-3-carbaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-Methyl-1H-pyrazole-3-carbaldehyde | 0.86 | Methyl substitution affects reactivity |
| 5-Methyl-1H-pyrazole-3-carbaldehyde | 0.80 | Position of methyl affects biological activity |
| 3-Methyl-1H-pyrazole-4-carbaldehyde | 0.72 | Different position of substituent alters properties |
| 5-(tert-butyl)-1H-pyrazole-3-carbaldehyde | 0.71 | Bulky tert-butyl group influences solubility |
| 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde | 0.64 | Bromo substitution may enhance biological activity |
The unique positioning of the aldehyde functional group at the 3-position in 1H-pyrazole distinguishes it from other similar compounds, influencing both its reactivity and biological properties significantly.
The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups at the 3-position of pyrazole rings. This electrophilic formylation employs a reagent system of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), generating a reactive chloroiminium intermediate that targets electron-rich positions. For example, treatment of 1-phenylpyrazol-3-ol with DMF/POCl₃ at 70°C selectively yields 1-phenyl-1H-pyrazole-3-carbaldehyde through directed ortho-formylation, achieving 60–70% yields [1] [3]. Substituent effects significantly influence regioselectivity: electron-donating groups at the 1-position enhance reactivity at C-3, while steric hindrance from N-alkyl groups can divert formylation to alternative sites [1].
Table 1: Vilsmeier-Haack Formylation of Pyrazole Derivatives
| Substrate | Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Phenylpyrazol-3-ol | DMF/POCl₃ | 70°C | 60 | [1] |
| 3-Methyl-1H-pyrazole | DMF/POCl₃ | 90°C | 55 | [3] |
| 1-Benzyl-5-aminopyrazole | DMF/POCl₃ | 80°C | 65 | [1] |
Mechanistic studies reveal that the chloroiminium ion attacks the pyrazole ring’s C-3 position, followed by hydrolysis to release the aldehyde [3]. This method is incompatible with strongly electron-withdrawing substituents, which deactivate the ring toward electrophilic substitution [1].
Oxidation of 3-hydroxymethylpyrazoles provides a direct route to 1H-pyrazole-3-carbaldehydes. Potassium permanganate (KMnO₄) in aqueous pyridine selectively oxidizes 3-(hydroxymethyl)-1-phenylpyrazole to the corresponding aldehyde in 85% yield [1]. Transition-metal catalysts, such as Mn(OAc)₃, offer milder alternatives, enabling oxidation under neutral conditions with comparable efficiency [1].
Table 2: Oxidation of Pyrazole Alcohols to 1H-Pyrazole-3-carbaldehyde
| Substrate | Oxidizing Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(Hydroxymethyl)-1-phenyl | KMnO₄ | H₂O/pyridine, 80°C | 85 | [1] |
| 3-(Hydroxyethyl)-5-methyl | Mn(OAc)₃ | CH₃CN, rt | 78 | [1] |
Notably, over-oxidation to carboxylic acids is mitigated by controlling reaction time and stoichiometry. For substrates sensitive to strong oxidants, Swern oxidation (oxalyl chloride/DMSO) provides a viable alternative, though with reduced yields (~50%) [1].
Cyclocondensation of hydrazines with 1,3-dicarbonyl precursors enables de novo construction of the pyrazole ring with inherent aldehyde functionality. For instance, reaction of acetylacetone with arylhydrazines in ethanol generates 3-acetylpyrazoles, which undergo subsequent formylation via Vilsmeier-Haack conditions to yield 1H-pyrazole-3-carbaldehydes [1] [3]. Alternatively, one-pot protocols using β-ketoaldehydes and hydrazines directly afford 3-formylpyrazoles, bypassing intermediate isolation [1].
Table 3: Cyclocondensation Reactions for Pyrazole-3-carbaldehyde Synthesis
| Dicarbonyl Compound | Hydrazine | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Acetylacetone | Phenylhydrazine | EtOH, reflux | 70 | [1] |
| Ethyl acetoacetate | Methylhydrazine | HCl, 100°C | 65 | [3] |
This approach benefits from modularity, allowing incorporation of diverse substituents at the 1-, 4-, and 5-positions through judicious selection of dicarbonyl and hydrazine partners [3].
Regiochemical control in pyrazole formylation is achieved through strategic substrate design and directing groups. N-Substituents such as phenyl or benzyl enhance electron density at C-3, favoring formylation at this position [1] [2]. For example, 1-benzyl-5-nitropyrazole undergoes selective C-3 formylation due to the electron-donating benzyl group, whereas the nitro group at C-5 mitigates competing reactivity [1].
Pd-catalyzed cross-coupling reactions further enable post-formylation functionalization. Suzuki-Miyaura coupling of 3-bromo-1H-pyrazole-3-carbaldehyde with arylboronic acids introduces aryl groups at C-5 without affecting the aldehyde functionality, achieving 75–90% yields [2].
Table 4: Regioselective Modification of Pyrazole-3-carbaldehyde
| Substrate | Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromo-1-phenylpyrazole | Suzuki Coupling | Pd(PPh₃)₄, dioxane | 3-Formyl-5-arylpyrazole | 85 | [2] |
| 1-Benzyl-5-nitropyrazole | Vilsmeier-Haack | DMF/POCl₃, 70°C | 3-Formyl-5-nitropyrazole | 68 | [1] |
Nuclear magnetic resonance spectroscopy provides crucial structural information for 1H-Pyrazole-3-carbaldehyde through characteristic chemical shift patterns and coupling constants. The compound exhibits distinctive resonances that facilitate unambiguous identification and structural confirmation.
The proton nuclear magnetic resonance spectrum of 1H-Pyrazole-3-carbaldehyde displays several characteristic signals that serve as diagnostic markers for the compound [1] [2] [3]. The aldehyde proton represents the most distinctive feature, resonating as a singlet in the highly deshielded region between 9.8 and 10.2 parts per million [4]. This significant downfield shift results from the electron-withdrawing nature of the carbonyl group and the aromatic character of the pyrazole ring system.
The pyrazole ring protons exhibit characteristic chemical shifts that reflect the electronic environment within the heterocyclic framework. The proton at position 5 of the pyrazole ring typically resonates between 8.5 and 9.0 parts per million, appearing as a singlet due to the absence of vicinal coupling [4]. Substituted derivatives demonstrate systematic variations in these chemical shifts, with heteroaryl substituents at position 1 causing progressive deshielding of the position-5 proton from 9.05 to 9.19 parts per million [4].
The position-4 proton of the pyrazole ring appears in the aromatic region, typically between 7.5 and 8.5 parts per million, with its exact chemical shift influenced by the electron density distribution within the ring system [1] [3]. The coupling patterns between pyrazole ring protons provide additional structural information, with characteristic coupling constants reflecting the heterocyclic geometry.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon as the most characteristic feature of 1H-Pyrazole-3-carbaldehyde, resonating between 185 and 190 parts per million [5] [4]. This chemical shift range is typical for aromatic aldehydes and reflects the sp2 hybridization of the carbonyl carbon and its conjugation with the pyrazole π-system.
The pyrazole ring carbons exhibit characteristic chemical shifts that distinguish each position within the heterocycle. Carbon-3, bearing the aldehyde substituent, typically resonates around 153 parts per million, while carbon-4 appears near 111 parts per million, and carbon-5 resonates around 132 parts per million [4]. These chemical shifts reflect the electron density distribution and the influence of the nitrogen atoms within the pyrazole framework.
| Structural Position | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aldehyde proton | 9.8-10.2 | 185-190 | Singlet |
| Pyrazole H-5 | 8.5-9.0 | 132 | Singlet |
| Pyrazole H-4 | 7.5-8.5 | 111 | Singlet |
| Pyrazole C-3 | - | 153 | - |
The nuclear magnetic resonance data demonstrates consistent patterns across various substituted derivatives, with electron-withdrawing substituents causing systematic downfield shifts and electron-donating groups producing upfield shifts relative to the parent compound [4] [5].
Infrared spectroscopy provides definitive identification of functional groups and molecular vibrations within 1H-Pyrazole-3-carbaldehyde. The characteristic vibrational frequencies serve as fingerprint identifiers for structural confirmation and purity assessment.
The aldehyde carbonyl group exhibits the most prominent infrared absorption, appearing as a strong band between 1680 and 1710 wavenumbers [6] [7] [5]. This frequency range is characteristic of aromatic aldehydes, where the carbonyl group is conjugated with the π-electron system of the pyrazole ring. The exact frequency within this range depends on the degree of conjugation and the electronic effects of any substituents present on the pyrazole framework.
The carbonyl stretching frequency serves as a sensitive probe for electronic effects, with electron-withdrawing substituents causing shifts to higher frequencies and electron-donating groups producing shifts to lower frequencies. Environmental factors such as solvent polarity and intermolecular hydrogen bonding can also influence the carbonyl stretching frequency [6] [5].
The aldehyde carbon-hydrogen stretching vibrations manifest as characteristic bands in the region between 2720 and 2850 wavenumbers [4] [6]. These bands often appear as doublets due to Fermi resonance between the fundamental carbon-hydrogen stretching mode and overtones of the aldehyde bending vibrations. The presence of these characteristic bands provides unambiguous confirmation of the aldehyde functional group.
The intensity and exact frequency of the aldehyde carbon-hydrogen stretching modes can vary depending on the molecular environment and crystal packing effects in solid-state samples. Solution-phase spectra typically show well-resolved bands, while solid-state spectra may exhibit broadening due to intermolecular interactions [4].
The pyrazole ring system exhibits characteristic vibrational modes that distinguish it from other heterocyclic frameworks. Aromatic carbon-hydrogen stretching vibrations appear between 3000 and 3100 wavenumbers as medium-intensity bands [4] [6]. These modes are sensitive to the electronic environment of the aromatic protons and can shift systematically with substitution patterns.
The pyrazole carbon-nitrogen stretching vibrations manifest as medium to strong intensity bands between 1500 and 1640 wavenumbers [6] [7]. These modes are characteristic of the heterocyclic framework and provide confirmation of the pyrazole structure. The exact frequencies depend on the nitrogen hybridization and the degree of aromaticity within the ring system.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aldehyde C=O stretch | 1680-1710 | Strong | Carbonyl stretching |
| Aldehyde C-H stretch | 2720-2850 | Medium | C-H stretching (Fermi resonance) |
| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic C-H vibrations |
| Pyrazole C=N stretch | 1500-1640 | Medium-Strong | Heterocyclic framework |
| Aromatic C=C stretch | 1480-1620 | Medium | Ring vibrations |
The infrared spectrum provides a comprehensive vibrational fingerprint that enables identification and structural confirmation of 1H-Pyrazole-3-carbaldehyde with high confidence [6] [7] [5].
Mass spectrometry reveals characteristic fragmentation pathways that provide structural information and molecular weight confirmation for 1H-Pyrazole-3-carbaldehyde. The fragmentation patterns reflect the stability of various molecular ions and the preferred bond cleavage sites under electron impact conditions.
1H-Pyrazole-3-carbaldehyde exhibits a molecular ion peak at mass-to-charge ratio 96, corresponding to its molecular formula C₄H₄N₂O [8] [9]. The molecular ion peak intensity varies depending on the ionization conditions and the stability of the radical cation formed upon electron impact. The presence of the aldehyde functional group and the aromatic pyrazole ring system influences the stability of the molecular ion.
The molecular ion serves as the starting point for fragmentation analysis, and its relative abundance provides information about the overall stability of the compound under mass spectrometric conditions. Substituted derivatives exhibit molecular ion peaks at higher mass-to-charge ratios, with systematic increases corresponding to the molecular weights of the substituents [5] .
The most characteristic fragmentation pathway involves loss of the formyl group (CHO), resulting in a fragment at mass-to-charge ratio 67 [8] [9]. This fragmentation corresponds to loss of 29 mass units and produces a pyrazole radical cation (C₃H₃N₂⁺). The prominence of this fragmentation pathway reflects the relatively weak bond between the aldehyde carbon and the pyrazole ring.
The pyrazole ring fragment at mass-to-charge ratio 67 often represents the base peak in the mass spectrum, indicating its high stability under electron impact conditions [8] [9]. This fragment undergoes further fragmentation through loss of nitrogen atoms or carbon-hydrogen units, producing secondary fragments at lower mass-to-charge ratios.
Following the initial loss of the formyl group, the pyrazole radical cation undergoes various secondary fragmentation processes. Common secondary fragments include loss of nitrogen atoms, producing hydrocarbon fragments, and ring opening reactions that generate linear or cyclic hydrocarbon ions. The relative intensities of these secondary fragments provide information about the fragmentation energetics and the stability of intermediate ions.
Additional fragmentation pathways may involve direct cleavage of the pyrazole ring without prior loss of the aldehyde group. These pathways typically produce fragments containing both nitrogen atoms along with carbon and hydrogen atoms from the ring structure [9].
Substituted derivatives of 1H-Pyrazole-3-carbaldehyde exhibit additional fragmentation pathways corresponding to loss of substituent groups. Phenyl-substituted derivatives commonly undergo loss of phenyl groups (77 mass units) and loss of carbon monoxide (28 mass units) . The fragmentation patterns become more complex with increasing substitution, as multiple fragmentation pathways compete.
The presence of electron-withdrawing or electron-donating substituents influences the fragmentation patterns by stabilizing or destabilizing certain fragment ions. These effects can be used to distinguish between different substitution patterns and to confirm structural assignments [5].
| Molecular Ion | Primary Fragment | Loss | Secondary Fragments | Reference |
|---|---|---|---|---|
| m/z 96 | m/z 67 | CHO (-29) | C₃H₃N₂⁺, C₂H₂N⁺ | [8] [9] |
| m/z 124* | m/z 105 | CHO (-29) | Various pyrazole fragments | [5] |
| m/z 172** | Variable | CO (-28) | Phenyl elimination |
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde
*5-Phenyl-1H-pyrazole-3-carbaldehyde
Ultraviolet-visible spectroscopy provides valuable information about the electronic transitions and chromophoric properties of 1H-Pyrazole-3-carbaldehyde. The absorption characteristics reflect the π-electron system of the compound and its response to electromagnetic radiation in the ultraviolet and visible regions.
1H-Pyrazole-3-carbaldehyde exhibits characteristic absorption maxima in the ultraviolet region, primarily between 280 and 320 nanometers [11] [12]. These absorptions correspond to π→π* transitions within the conjugated system formed by the pyrazole ring and the aldehyde functional group. The exact wavelength of maximum absorption depends on the extent of conjugation and the electronic effects of substituents.
The electronic transitions in 1H-Pyrazole-3-carbaldehyde arise from promotion of electrons from bonding π orbitals to antibonding π* orbitals. The aldehyde carbonyl group acts as an electron-accepting chromophore, while the pyrazole ring provides the electron-donating portion of the conjugated system. This donor-acceptor arrangement results in charge-transfer character in the electronic transitions.
The ultraviolet-visible absorption characteristics of 1H-Pyrazole-3-carbaldehyde exhibit solvatochromic behavior, with absorption maxima shifting in response to solvent polarity [12]. Polar solvents typically produce bathochromic shifts (red shifts) due to stabilization of the excited state relative to the ground state. These solvent effects provide information about the charge distribution in the excited state and the polarity of the electronic transitions.
The molar absorptivity values reflect the probability of the electronic transitions and provide quantitative information about the chromophoric strength of the compound. Typical molar absorptivity values for pyrazole-carbaldehyde compounds range from 10,000 to 30,000 liters per mole per centimeter, indicating moderately strong electronic transitions [11].
Substituted derivatives of 1H-Pyrazole-3-carbaldehyde exhibit systematic variations in their ultraviolet-visible absorption characteristics. Phenyl-substituted derivatives typically show red-shifted absorption maxima in the range of 320 to 360 nanometers due to extended conjugation with the phenyl π-system [11] . Electron-donating substituents generally produce larger bathochromic shifts than electron-withdrawing groups.
The presence of multiple aromatic rings or extended conjugation systems can result in absorption maxima extending into the visible region, with some derivatives showing absorption beyond 400 nanometers [14]. These extended chromophores often exhibit enhanced molar absorptivity values and may display fluorescence properties.
Beyond simple absorption measurements, 1H-Pyrazole-3-carbaldehyde derivatives may exhibit additional photophysical properties including fluorescence emission. The quantum yields for fluorescence vary significantly depending on the substitution pattern and the molecular environment. Some derivatives display aggregation-induced emission enhancement effects, where fluorescence intensity increases upon aggregation in mixed solvent systems [15].
The fluorescence emission maxima typically occur at longer wavelengths than the absorption maxima due to Stokes shift effects. Emission wavelengths in the green region of the visible spectrum (500-550 nanometers) are common for extended conjugation systems, while simpler derivatives may emit in the blue region [15] [11].
| Compound Type | λmax (nm) | Absorption Type | Solvent | Characteristics |
|---|---|---|---|---|
| Simple pyrazole-3-carbaldehydes | 280-320 | π→π* transition | EtOH/CHCl₃ | Moderate intensity |
| Phenyl-substituted derivatives | 320-360 | Extended π→π* | CHCl₃/DMSO | Bathochromic shift |
| Extended conjugation systems | 350-400+ | π→π* (extended) | Various | High intensity |